molecular formula C15H11Cl2N3O2S2 B11169430 4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B11169430
M. Wt: 400.3 g/mol
InChI Key: OANPNYSPHQZKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-chlorobenzyl chloride with 2-amino-1,3,4-thiadiazole-5-sulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the bacterial cell’s ability to produce essential metabolites, leading to cell death. Additionally, the compound may interact with other molecular targets, such as proteins involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is unique due to the presence of the thiadiazole ring and the sulfonamide group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11Cl2N3O2S2

Molecular Weight

400.3 g/mol

IUPAC Name

4-chloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H11Cl2N3O2S2/c16-11-3-1-10(2-4-11)9-14-18-19-15(23-14)20-24(21,22)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,19,20)

InChI Key

OANPNYSPHQZKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.